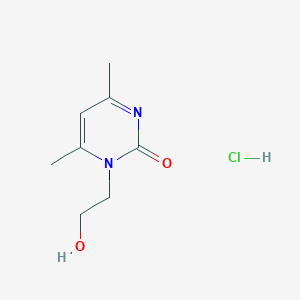

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride

Description

1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride is a pyrimidinone derivative characterized by a hydroxyethyl substituent at the N1 position and methyl groups at the C4 and C6 positions of the heterocyclic ring. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound’s structure has been validated via crystallographic methods using programs like SHELXL and ORTEP-III, which are widely employed for small-molecule refinement and visualization . Pyrimidinone derivatives, including this compound, are often explored for their bioactivity, particularly in drug discovery for antimicrobial, antiviral, or enzyme-inhibitory roles .

Properties

CAS No. |

14761-70-7 |

|---|---|

Molecular Formula |

C8H13ClN2O2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(3-4-11)8(12)9-6;/h5,11H,3-4H2,1-2H3;1H |

InChI Key |

GGKYJCIZGRQFNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCO)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyethylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The dimethyl groups on the pyrimidinone ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidinone derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound has shown potential in various biological activities, including:

- Antimicrobial Properties : Studies have indicated that 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride exhibits antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Metabolic Pathway Interactions : Research has suggested that it may influence metabolic pathways, potentially impacting cellular processes related to energy metabolism and cell proliferation.

Drug Development

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity.

Case Study Example :

A study focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. The derivatives showed varying degrees of activity against specific targets in cancer cells, indicating the compound's versatility as a scaffold for drug design.

Formulation Development

The compound's solubility profile makes it suitable for formulation in various dosage forms. Its hydrochloride salt form allows for better absorption and bioavailability when administered orally.

Agricultural Chemistry

In agricultural chemistry, compounds similar to 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride are being explored for their potential as plant growth regulators or pesticides. The biological activity exhibited by this compound suggests it could play a role in enhancing crop yields or protecting plants from pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Hydroxyl group at position 4 | Different reactivity profile |

| 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | Additional phenyl group | Enhanced stability |

| 2-Hydroxy-4-methylpyrimidin-5-one | Methyl substitution at position 4 | Variation in biological activity |

This table illustrates the diversity among pyrimidine derivatives while highlighting the unique features of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride that may contribute to its specific applications.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrimidinone core can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

The structural and functional nuances of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride can be elucidated by comparing it to analogs with varying substituents, salt forms, or ring modifications. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Observations :

- Hydroxyethyl vs. Aminoethyl Substituents: The hydroxyethyl group in the target compound increases hydrophilicity compared to the methyl groups in 4,6-dimethylpyrimidin-2(1H)-one. However, the aminoethyl analog (CAS 1185712-25-7) exhibits higher polarity due to its basic amine group, leading to greater water solubility as a dihydrochloride salt .

- Salt Forms: The hydrochloride salt of the target compound offers moderate solubility, while the dihydrochloride form of the aminoethyl derivative enhances solubility further, as seen in its molecular weight (240 g/mol) and LogP (-0.46) .

Physicochemical Properties

Key Findings :

- The hydroxyethyl group in the target compound balances hydrophilicity and lipophilicity, making it more soluble than the parent pyrimidinone (CAS 108-79-2) but less soluble than the dihydrochloride salt of the aminoethyl analog .

- Crystallographic data for 4,6-dimethylpyrimidin-2(1H)-one reveals a co-crystal structure with urea and water, highlighting hydrogen-bonding interactions that may influence its stability and formulation .

Biological Activity

1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative with significant potential in various biological applications. Its molecular formula is C₈H₁₃ClN₂O₂, and it has garnered attention for its unique structural properties, which include a pyrimidinone core substituted with hydroxyethyl and dimethyl groups. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Weight : 204.65 g/mol

- CAS Number : 14761-70-7

- IUPAC Name : 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one; hydrochloride

- Chemical Structure :

- Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyethyl group facilitates hydrogen bonding, while the pyrimidinone core can engage in π-π interactions and coordinate with metal ions. These interactions are crucial for modulating the activity of biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as a therapeutic agent in oncology. Notably, its mechanism may involve the induction of apoptosis in cancer cells through modulation of specific signaling pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can alter cellular processes and has implications for diseases such as diabetes and cancer.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Hydroxyl group at position 4 | Different ring structure affecting reactivity |

| 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | Additional phenyl group | Enhanced stability and different biological activity |

| 2-Hydroxy-4-methylpyrimidin-5-one | Methyl substitution at position 4 | Variation in methyl substitution affecting properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.